Naphth(1,2-b)oxiren-2(1aH)-one, 4,5,6,7,7a,7b-hexahydro-6-hydroxy-1a-(4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-7,7a-dimethyl-
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Overview
Description
“Naphth(1,2-b)oxiren-2(1aH)-one, 4,5,6,7,7a,7b-hexahydro-6-hydroxy-1a-(4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-7,7a-dimethyl-” is a complex organic compound that belongs to the class of naphthoxirenes These compounds are characterized by their unique structural features, which include a naphthalene ring fused with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Naphth(1,2-b)oxiren-2(1aH)-one, 4,5,6,7,7a,7b-hexahydro-6-hydroxy-1a-(4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-7,7a-dimethyl-” typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the naphthalene ring system through cyclization reactions.
- Introduction of the oxirane ring via epoxidation reactions.
- Functionalization of the naphthoxirene core with hydroxyl and dioxolane groups through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“Naphth(1,2-b)oxiren-2(1aH)-one, 4,5,6,7,7a,7b-hexahydro-6-hydroxy-1a-(4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-7,7a-dimethyl-” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of oxirane rings to diols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce diols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound could be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its functional groups may enable binding to specific biological targets.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. For example, its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “Naphth(1,2-b)oxiren-2(1aH)-one, 4,5,6,7,7a,7b-hexahydro-6-hydroxy-1a-(4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-7,7a-dimethyl-” involves its interaction with molecular targets through its functional groups. These interactions may include hydrogen bonding, hydrophobic interactions, and covalent bonding. The specific pathways involved depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “Naphth(1,2-b)oxiren-2(1aH)-one, 4,5,6,7,7a,7b-hexahydro-6-hydroxy-1a-(4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-7,7a-dimethyl-” include other naphthoxirenes and related structures with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it distinct from other naphthoxirenes and allows for unique chemical and biological properties.
Properties
CAS No. |
85431-64-7 |
---|---|
Molecular Formula |
C18H26O6 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-hydroxy-1a-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-7,7a-dimethyl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one |
InChI |
InChI=1S/C18H26O6/c1-10-12(20)6-5-11-7-13(21)18(14(23-18)16(10,11)4)17(8-19)9-22-15(2,3)24-17/h7,10,12,14,19-20H,5-6,8-9H2,1-4H3 |
InChI Key |
AGWMRRWBQWVDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC2=CC(=O)C3(C(C12C)O3)C4(COC(O4)(C)C)CO)O |
Origin of Product |
United States |
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